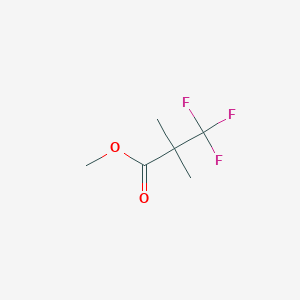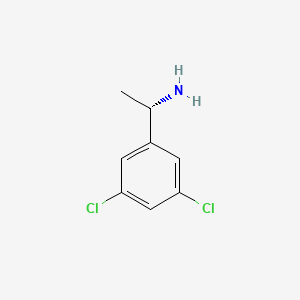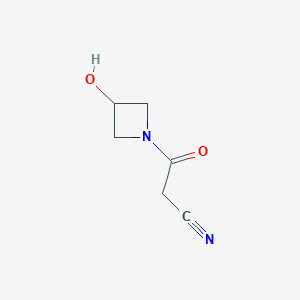![molecular formula C13H19Cl2NO B1465222 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride CAS No. 1354951-69-1](/img/structure/B1465222.png)
3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride
説明
“3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride” is a compound with the CAS Number: 1354951-69-1 . It has a molecular weight of 276.21 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride”, has been a topic of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride” has a molecular weight of 276.20 . It is a powder that is stored at room temperature .科学的研究の応用
Pharmacological Research
This compound, due to its piperidine structure, is often used in pharmacological research to develop new therapeutic agents. Piperidine derivatives are known to interact with various neurotransmitter systems and can serve as a scaffold for the development of drugs targeting neurological disorders .
Material Science
In material science, the compound’s structural motifs can be utilized to synthesize novel organic frameworks. These frameworks may exhibit unique properties such as conductivity or luminescence, which are valuable in creating advanced materials for electronic devices .
Analytical Chemistry
The compound can be used as a reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to construct complex molecules. Its reactive sites allow for selective modifications, making it a versatile reagent in the synthesis of diverse chemical entities .
Agrochemical Research
The chloro and methoxy phenyl groups present in the compound suggest potential for development into agrochemicals. Such derivatives could be explored for their pesticidal or herbicidal activities, contributing to the production of new crop protection agents .
Neuroscience
In neuroscience, compounds like 3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride can be used to study receptor binding and neurotransmitter modulation. This can provide insights into the treatment of diseases like depression, anxiety, and schizophrenia .
Toxicology
This compound can also be used in toxicological studies to understand the safety profile of piperidine derivatives. It can help in assessing the toxic effects and determining the safe dosage range for potential therapeutic compounds .
Environmental Science
In environmental science, the degradation products of such compounds can be studied to assess their environmental impact. Understanding their breakdown pathways can help in evaluating the risks they pose to ecosystems and in developing biodegradation strategies .
Safety and Hazards
特性
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMYRXQBWGMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride | |
CAS RN |
1354951-69-1 | |
| Record name | Piperidine, 3-[(5-chloro-2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)
![[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1465141.png)





![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)

![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)
